
4-(1H-1,2,4-triazol-5-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-1,2,4-triazol-5-yl)benzonitrile is a heterocyclic compound that contains a triazole ring and a benzonitrile group. The triazole ring, which consists of three nitrogen atoms and two carbon atoms, is known for its stability and ability to form hydrogen bonds. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,4-triazol-5-yl)benzonitrile typically involves the formation of the triazole ring followed by the introduction of the benzonitrile group. One common method is the cyclization of hydrazine derivatives with nitriles under acidic or basic conditions. The reaction conditions often involve the use of catalysts such as copper or other transition metals to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-1,2,4-triazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides are commonly employed
Major Products
The major products formed from these reactions include triazole N-oxides, primary amines, and various substituted triazole derivatives .
Aplicaciones Científicas De Investigación
4-(1H-1,2,4-triazol-5-yl)benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal activities.
Medicine: It is investigated for its anticancer properties and potential use in drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 4-(1H-1,2,4-triazol-5-yl)benzonitrile involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, in anticancer research, the compound may inhibit the activity of aromatase, an enzyme involved in estrogen synthesis, thereby reducing the proliferation of estrogen-dependent cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole derivatives: These compounds also contain a triazole ring but differ in the arrangement of nitrogen atoms.
Benzonitrile derivatives: Compounds with a benzonitrile group but different substituents on the aromatic ring .
Uniqueness
4-(1H-1,2,4-triazol-5-yl)benzonitrile is unique due to the specific combination of the triazole ring and benzonitrile group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of biological activities, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C9H6N4 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
4-(1H-1,2,4-triazol-5-yl)benzonitrile |
InChI |
InChI=1S/C9H6N4/c10-5-7-1-3-8(4-2-7)9-11-6-12-13-9/h1-4,6H,(H,11,12,13) |
Clave InChI |
KCPBLTLBYXRDIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C2=NC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


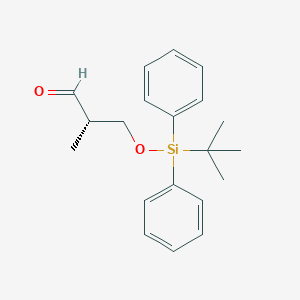
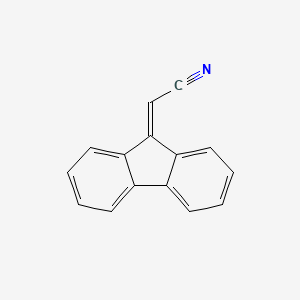
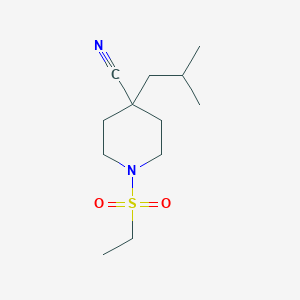

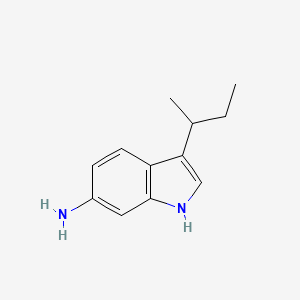
![Pyrazolo[3,?4-?d]?azepine, 3-?(4-?chlorophenyl)?-?1,?4,?5,?6,?7,?8-?hexahydro-](/img/structure/B8359946.png)

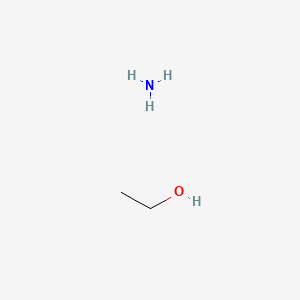




![8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8360008.png)
![1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2(1H,3H)-imidazolone](/img/structure/B8360010.png)
